molecular formula C15H12N2O7 B6249971 2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetic acid CAS No. 2467425-53-0

2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetic acid

Cat. No.: B6249971
CAS No.: 2467425-53-0
M. Wt: 332.26 g/mol
InChI Key: DTZXDGPVNFRIOU-UHFFFAOYSA-N
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Description

2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetic acid is a synthetic compound known for its unique structure, which combines a piperidinyl and an isoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetic acid typically involves multi-step organic synthesis:

  • Formation of the Piperidinyl Moiety: Starting with a precursor containing a piperidine ring, appropriate functional groups are introduced through selective reactions.

  • Attachment of the Isoindoline Moiety: Through coupling reactions, the isoindoline structure is attached to the piperidine ring using reagents such as dehydrating agents or coupling agents.

  • Acetic Acid Functionalization:

Industrial Production Methods: Scaled-up production may involve more efficient catalytic processes or continuous flow methods to optimize yield and purity. Conditions such as temperature control, pressure, and reagent concentration are carefully monitored.

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, particularly at the piperidinyl ring, to form corresponding oxides.

  • Reduction: Reduction reactions may target the carbonyl groups within the isoindoline and piperidinyl rings, converting them into their respective alcohols.

  • Substitution: Nucleophilic or electrophilic substitution reactions can occur on the aromatic rings, allowing further functionalization.

Common Reagents and Conditions:

  • Oxidation Reagents: Potassium permanganate, chromium trioxide.

  • Reduction Reagents: Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: Halides, alkylating agents under conditions such as reflux or with a catalyst.

Major Products: The reactions can yield a variety of products, including substituted derivatives, alcohols, and oxides, depending on the reagents and conditions employed.

Scientific Research Applications

This compound finds applications in:

  • Chemistry: Used as an intermediate in organic synthesis, providing a scaffold for more complex molecules.

  • Biology: Studied for its interactions with biological macromolecules, potentially as an enzyme inhibitor.

  • Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

  • Industry: Utilized in the development of advanced materials and fine chemicals due to its robust structure.

Comparison with Similar Compounds

  • 2-(Piperidin-3-yl)isoindoline-1,3-dione

  • N-substituted derivatives of isoindoline

  • Piperidinyl-substituted aromatic compounds

This compound’s diverse reactivity and potential applications make it a significant subject of research in both academia and industry. There you have it, from synthesis to applications—a full spectrum! Anything else pique your curiosity?

Properties

CAS No.

2467425-53-0

Molecular Formula

C15H12N2O7

Molecular Weight

332.26 g/mol

IUPAC Name

2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxyacetic acid

InChI

InChI=1S/C15H12N2O7/c18-11-4-3-10(13(21)16-11)17-14(22)8-2-1-7(24-6-12(19)20)5-9(8)15(17)23/h1-2,5,10H,3-4,6H2,(H,19,20)(H,16,18,21)

InChI Key

DTZXDGPVNFRIOU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCC(=O)O

Purity

95

Origin of Product

United States

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